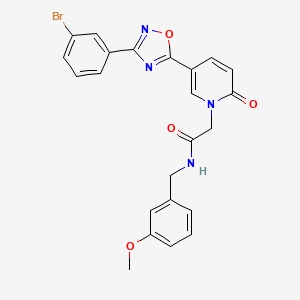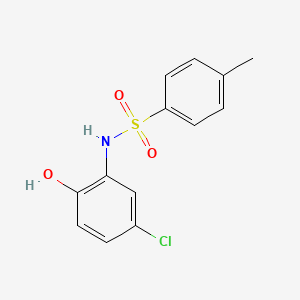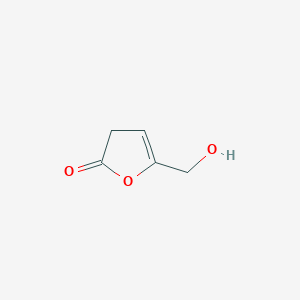![molecular formula C13H12ClN5OS B2397269 N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-5-氯噻吩-2-甲酰胺 CAS No. 2034556-65-3](/img/structure/B2397269.png)
N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-5-氯噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H12ClN5OS and its molecular weight is 321.78. The purity is usually 95%.
BenchChem offers high-quality N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
CDK2抑制剂
具有[1,2,4]三唑并[1,5-a]嘧啶骨架的化合物已被发现为新型CDK2抑制剂 . CDK2抑制是一个有吸引力的癌症治疗靶点,它以选择性的方式靶向肿瘤细胞 .
抗癌剂
这些化合物对包括MCF-7和HCT-116在内的各种癌细胞系显示出显著的细胞毒活性 . 它们还表现出对HepG-2的中等活性 .
酶抑制活性
这些化合物中的一些显示出对CDK2/细胞周期蛋白A2的显著抑制活性 . 这表明在开发针对这些酶相关疾病的新药方面具有潜在的应用 .
微波介导合成
1,2,4-三唑并[1,5-a]吡啶可以在微波条件下从烯胺腈合成 . 这种环保方法展示了广泛的底物范围和良好的官能团耐受性 .
FABP4和FABP5抑制剂
脂肪酸结合蛋白(FABPs)的异构体,FABP4和FABP5,已被认为是一些疾病(如血脂异常、冠心病和糖尿病)的潜在治疗靶点 . 具有[1,2,4]三唑并[1,5-a]嘧啶骨架的化合物可能用于抑制这些蛋白 .
含能材料
作用机制
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction is achieved through the compound’s structural features, which allow it to bind selectively to the ATP adenine site of CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to apoptosis, or programmed cell death . The compound also exerts significant effects on the ERK signaling pathway , which plays a crucial role in cell proliferation and survival.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cells . It also induces apoptosis within HCT cells .
生化分析
Biochemical Properties
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. For instance, it may interact with kinases, which are crucial for phosphorylation processes, or with proteases, which are involved in protein degradation . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the binding of the compound to its target biomolecules.
Cellular Effects
The effects of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit the MAPK/ERK pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it can affect the expression of genes involved in oxidative stress response, thereby protecting cells from damage caused by reactive oxygen species.
Molecular Mechanism
At the molecular level, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Furthermore, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites that reduce its efficacy.
Dosage Effects in Animal Models
The effects of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to ensure the safety and efficacy of the compound.
Metabolic Pathways
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound may also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy homeostasis and biosynthetic processes.
Transport and Distribution
The transport and distribution of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent localization to target sites . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes and accumulate in specific tissues.
Subcellular Localization
The subcellular localization of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and energy production.
属性
IUPAC Name |
5-chloro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5OS/c14-11-4-3-10(21-11)12(20)15-5-1-2-9-6-16-13-17-8-18-19(13)7-9/h3-4,6-8H,1-2,5H2,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAVZMOLRNJENH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2397188.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2397192.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2397194.png)
![2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile](/img/structure/B2397196.png)


![2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide](/img/structure/B2397201.png)

![N-[4-(ADAMANTAN-1-YL)PHENYL]-2,2,2-TRIFLUOROACETAMIDE](/img/structure/B2397203.png)


![Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate](/img/structure/B2397208.png)
![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2397209.png)
